2-(3-CHLORO-4-FLUOROPHENOXY)-1-(4-METHYLPIPERAZINO)-1-ETHANONE
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Overview
Description
2-(3-Chloro-4-fluorophenoxy)-1-(4-methylpiperazino)-1-ethanone is a synthetic organic compound characterized by the presence of a chlorofluorophenoxy group and a methylpiperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorophenoxy)-1-(4-methylpiperazino)-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluorophenol and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-fluorophenoxy)-1-(4-methylpiperazino)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorofluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxidized derivatives with altered functional groups.
Reduction: Can produce reduced forms with modified chemical properties.
Substitution: Results in the replacement of the chlorofluorophenoxy group with the nucleophile.
Scientific Research Applications
2-(3-chloro-4-fluorophenoxy)-1-(4-methylpiperazino)-1-ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-1-(4-methylpiperazino)-1-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-4-fluorophenoxy)-1-(4-methylpiperazino)-1-propanone: Similar structure with a propanone group instead of ethanone.
2-(3-Chloro-4-fluorophenoxy)-1-(4-methylpiperazino)-1-butanone: Contains a butanone group, offering different chemical properties.
Uniqueness
2-(3-chloro-4-fluorophenoxy)-1-(4-methylpiperazino)-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O2/c1-16-4-6-17(7-5-16)13(18)9-19-10-2-3-12(15)11(14)8-10/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNSNLIHAUGBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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